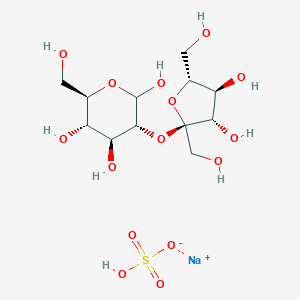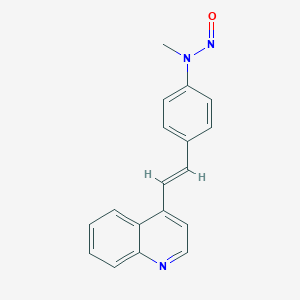![molecular formula C18H18ClNOS B232133 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol, also known as CPT, is a synthetic compound that has been extensively studied for its potential as a research tool in various scientific fields.
Aplicaciones Científicas De Investigación
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and cancer research. In neuroscience, this compound has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This effect has been linked to the potential use of this compound as a treatment for depression and other mood disorders.
In pharmacology, this compound has been used as a selective ligand for the dopamine D3 receptor, which has been implicated in the pathophysiology of addiction and other psychiatric disorders. This compound has also been shown to have anticancer properties, inhibiting the growth and proliferation of various cancer cell lines, including breast, colon, and lung cancer.
Mecanismo De Acción
The mechanism of action of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol is not fully understood, but it is thought to involve the inhibition of dopamine and norepinephrine reuptake, as well as the modulation of dopamine receptor activity. This compound has been shown to bind to the dopamine D3 receptor with high affinity, leading to the activation of downstream signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine and norepinephrine reuptake, the modulation of dopamine receptor activity, and the inhibition of cancer cell growth and proliferation. In addition, this compound has been shown to have antioxidant properties, protecting cells from oxidative stress and DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol as a research tool is its high selectivity for the dopamine D3 receptor, which allows for the specific targeting of this receptor in various biological systems. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol, including the development of more potent and selective analogs, the investigation of its potential as a treatment for addiction and other psychiatric disorders, and the exploration of its mechanisms of action in cancer cells. In addition, the use of this compound as a research tool in other scientific fields, such as materials science and nanotechnology, is an area of potential future research.
Métodos De Síntesis
The synthesis of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol involves the reaction of 2-chloro-9H-thioxanthen-9-one with 3-(dimethylamino)propionaldehyde in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is highly soluble in organic solvents.
Propiedades
Fórmula molecular |
C18H18ClNOS |
|---|---|
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
(9E)-2-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-3-ol |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-5-7-12-13-6-3-4-8-17(13)22-18-11-16(21)15(19)10-14(12)18/h3-4,6-8,10-11,21H,5,9H2,1-2H3/b12-7+ |
Clave InChI |
VDUXLJKZYYNCHS-KPKJPENVSA-N |
SMILES isomérico |
CN(C)CC/C=C/1\C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O |
SMILES canónico |
CN(C)CCC=C1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)

![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)





![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)

![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)

